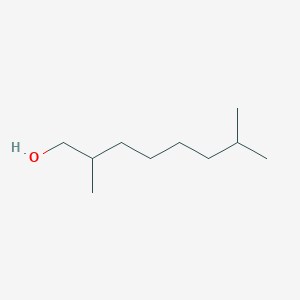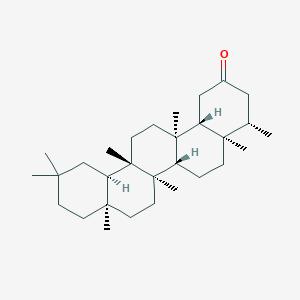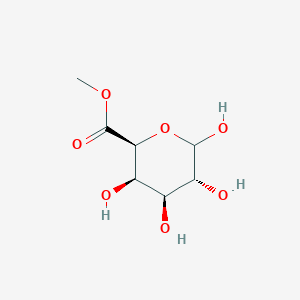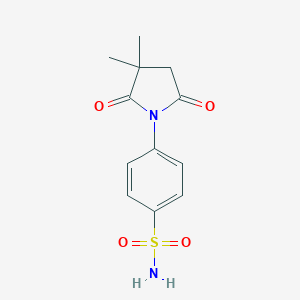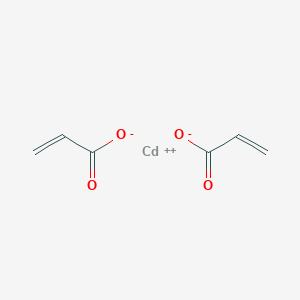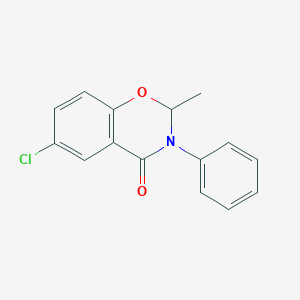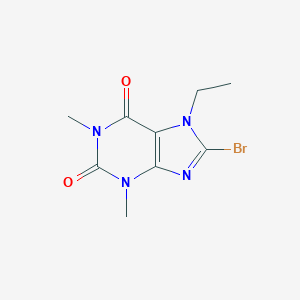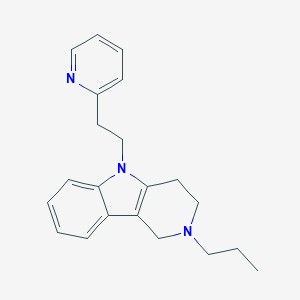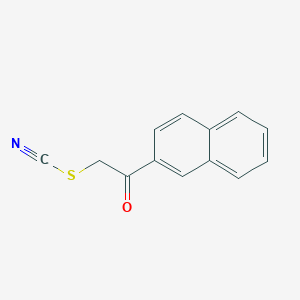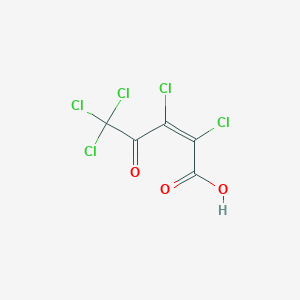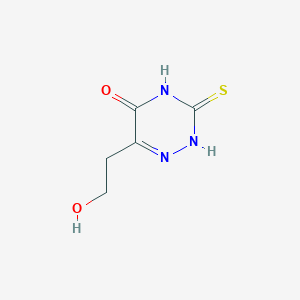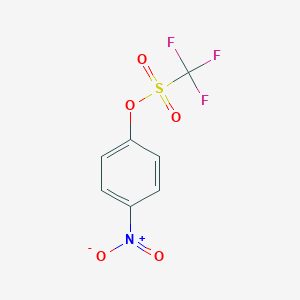
4-Nitrophenyl trifluoromethanesulfonate
Übersicht
Beschreibung
4-Nitrophenyl trifluoromethanesulfonate is a chemical compound that is part of a broader class of nitrophenyl compounds with potential applications in various chemical reactions. While the provided papers do not directly discuss 4-nitrophenyl trifluoromethanesulfonate, they do provide insights into the behavior of similar compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as fluoromethyl-2,4,6-trinitrophenylsulfonate, involves the introduction of a CH2F group into selected nucleophiles, indicating that similar methods could potentially be applied to synthesize 4-nitrophenyl trifluoromethanesulfonate derivatives . Additionally, the preparation of 4'-bromophenacyl trifluoromethanesulfonate ester through the reaction with trifluoromethanesulfonic acid suggests that trifluoromethanesulfonic acid is a key reagent in the synthesis of trifluoromethanesulfonate compounds .
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-nitrophenyl trifluoromethanesulfonate, such as N-(4-nitrophenyl)-N-phenylsulfonamide, has been determined by X-ray diffraction, revealing a distorted tetrahedral configuration around the sulfur atom . This information can be extrapolated to suggest that 4-nitrophenyl trifluoromethanesulfonate may also exhibit a similar configuration.
Chemical Reactions Analysis
The reactivity of nitro groups in trifluoromethanesulfonic acid has been studied, showing that reactions with 2-nitrobenzyl alcohol can yield amino-phenyl trifluoromethanesulfonate derivatives . This indicates that nitro groups in the presence of trifluoromethanesulfonic acid can undergo redox reactions to form new compounds, which could be relevant for understanding the reactivity of 4-nitrophenyl trifluoromethanesulfonate.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrophenyl trifluoromethanesulfonate can be inferred from studies on similar compounds. For instance, the crystal structure of N-(4-nitrophenyl)-N-phenylsulfonamide suggests that the presence of a nitro group can influence the overall geometry and intermolecular interactions of the molecule . Additionally, the spectroscopic studies of complexes involving 4-nitrophenyl[bis(ethylsulfonyl)]methane provide insights into the behavior of nitrophenyl compounds in different solvents, which could be relevant for understanding the solubility and stability of 4-nitrophenyl trifluoromethanesulfonate .
Wissenschaftliche Forschungsanwendungen
Application in Catalysis
4-Nitrophenyl trifluoromethanesulfonate has been noted for its role in catalysis. For example, Scandium trifluoromethanesulfonate, which is closely related, has been used as a Lewis acid catalyst in the acylation of alcohols with acid anhydrides and in esterification processes. This compound has shown remarkable catalytic activity, particularly in the selective macrolactonization of omega-hydroxy carboxylic acids, and can be employed for acylation of both primary and sterically-hindered secondary or tertiary alcohols (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Use in Organic Synthesis
Trifluoromethanesulfonic anhydride, a related compound, has been widely utilized in synthetic organic chemistry for various conversions, including the conversion of oxygen-containing compounds to triflates. Its utility extends to the electrophilic activation and further conversion of amides, sulfoxides, and phosphorus oxides. Recent applications have also included its use as an efficient radical trifluoromethylation and trifluoromethylthiolation reagent (Qin, Cheng, & Jiao, 2022).
Photocatalytic Applications
In the realm of materials science, trifluoromethanesulfonic acid vapor, a component derivative, has been used in a novel synthetic method to create nanoporous covalent triazine frameworks. These frameworks demonstrate promising photocatalytic activity, particularly in the photoreduction reaction of 4-nitrophenol into 4-aminophenol under visible light irradiation (Huang et al., 2016).
Electrophilic Nitrating Agent
Nitric acid/trifluoromethanesulfonic (triflic) anhydride has been employed as an effective electrophilic nitrating agent. This method has enabled the nitration of a series of aromatics under mild conditions, achieving high yields (Olah, Reddy, & Prakash, 1992).
Application in Organic Chemistry
4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether, another related compound, has been used as a bifunctional organocatalyst for Michael addition reactions of ketones and aldehydes to nitrostyrenes. This catalyst has achieved high yields, diastereoselectivities, and enantioselectivities in the synthesis of syn-selective adducts (Wang, Yu, Liu, & Peng, 2009).
Acid-Catalyzed Synthesis
Trifluoromethanesulfonic (triflic) acid has been used to induce cyclizations of homoallylic sulfonamides, leading to the synthesis of pyrrolidines. This process demonstrates the acid's utility in facilitating such reactions efficiently (Griffiths-Jones & Knight, 2010).
Safety And Hazards
4-Nitrophenyl trifluoromethanesulfonate is considered hazardous . It causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, rinse immediately with plenty of water . If swallowed, rinse mouth but do not induce vomiting .
Zukünftige Richtungen
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . This suggests that 4-Nitrophenyl trifluoromethanesulfonate could potentially be used in future studies related to the development and assessment of nanostructured materials .
Eigenschaften
IUPAC Name |
(4-nitrophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO5S/c8-7(9,10)17(14,15)16-6-3-1-5(2-4-6)11(12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTIXHNCNLKURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338553 | |
| Record name | 4-Nitrophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl trifluoromethanesulfonate | |
CAS RN |
17763-80-3 | |
| Record name | 4-Nitrophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



